molecular formula C18H28N2O B5131122 1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-3-ol

1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-3-ol

Cat. No.: B5131122
M. Wt: 288.4 g/mol
InChI Key: SZVSQICNJKOEAI-UHFFFAOYSA-N
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Description

1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenylethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-3-ol typically involves the reaction of piperidine derivatives with phenylethyl halides under controlled conditions. One common method involves the use of piperidine and 2-phenylethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-3-ol involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-1-(2-phenylethyl)piperidin-4-amine: A related compound with similar structural features.

    1-Phenethyl-piperidin-4-ol: Another piperidine derivative with a phenylethyl group.

Uniqueness

1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group and phenylethyl substitution make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c21-18-7-4-11-20(15-18)17-9-13-19(14-10-17)12-8-16-5-2-1-3-6-16/h1-3,5-6,17-18,21H,4,7-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVSQICNJKOEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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